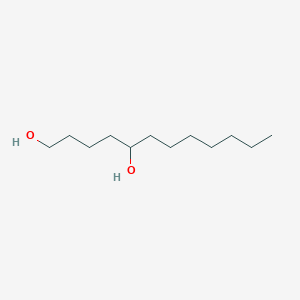
1,5-Dodecanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Dodecanediol is a diol compound with the molecular formula C₁₂H₂₄O₂. It is a linear aliphatic diol with hydroxyl groups (-OH) at the 1st and 5th carbon atoms of a dodecane chain. This compound is known for its versatility and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,5-Dodecanediol can be synthesized through several methods, including the reduction of dodecanedioic acid or the hydrogenation of dodecanedioic acid esters. The reaction conditions typically involve the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas under high pressure and temperature.
Industrial Production Methods: In an industrial setting, this compound is often produced through the catalytic hydrogenation of dodecanedioic acid esters. This process is carried out in reactors designed to handle high pressures and temperatures, ensuring the efficient conversion of the starting materials to the desired diol.
Chemical Reactions Analysis
1,5-Dodecanediol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carboxylic acids or ketones.
Reduction: The compound can be further reduced to form alkanes or alkenes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or sulfates.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Typical reagents include lithium aluminium hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for halogenation reactions.
Major Products Formed:
Oxidation: Dodecanedioic acid, dodecanone.
Reduction: Dodecane, dodecene.
Substitution: 1,5-Dibromododecane, 1,5-Dichlorododecane.
Scientific Research Applications
1,5-Dodecanediol is widely used in scientific research due to its unique properties. It is employed in the synthesis of polymers, as a building block for dendrimers, and in the preparation of surfactants and lubricants. Additionally, it is used in the development of biodegradable materials and as a precursor for the synthesis of various pharmaceuticals.
Mechanism of Action
The mechanism by which 1,5-Dodecanediol exerts its effects depends on its specific application. In polymer synthesis, it acts as a monomer that undergoes polymerization reactions to form long-chain polymers. The hydroxyl groups facilitate the formation of ester or ether linkages, leading to the creation of polymeric structures.
Molecular Targets and Pathways Involved:
In polymerization reactions, the hydroxyl groups interact with other monomers or cross-linking agents to form the polymer network.
In pharmaceutical applications, this compound may interact with biological targets, such as enzymes or receptors, to exert its therapeutic effects.
Comparison with Similar Compounds
1,2-Dodecanediol
1,10-Decanediol
1,12-Dodecanediol
Uniqueness: 1,5-Dodecanediol's unique structure allows for specific interactions and reactivity that are not observed in other diols. This makes it particularly useful in targeted applications where precise molecular interactions are required.
Properties
CAS No. |
20999-41-1 |
|---|---|
Molecular Formula |
C12H26O2 |
Molecular Weight |
202.33 g/mol |
IUPAC Name |
dodecane-1,5-diol |
InChI |
InChI=1S/C12H26O2/c1-2-3-4-5-6-9-12(14)10-7-8-11-13/h12-14H,2-11H2,1H3 |
InChI Key |
CRGUYVKXAVIZEB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(CCCCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


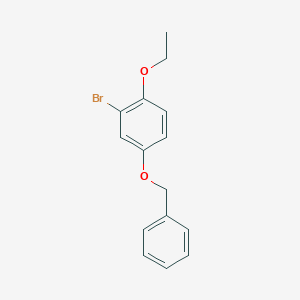

![(2R,3S,5R)-2-(hydroxymethyl)-5-[6-[(4-methoxyphenyl)methylamino]purin-9-yl]oxolan-3-ol](/img/structure/B15363512.png)

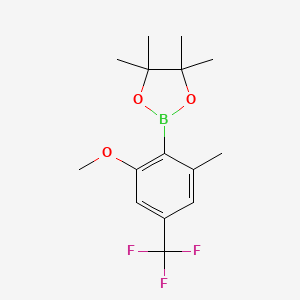
![6-(Difluoromethoxy)-2-azaspiro[3.3]heptane](/img/structure/B15363537.png)
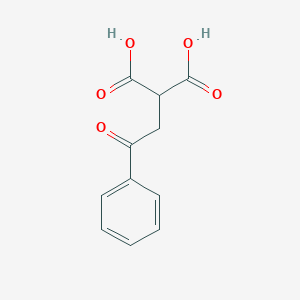
![Methyl 5-fluoro-2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B15363550.png)


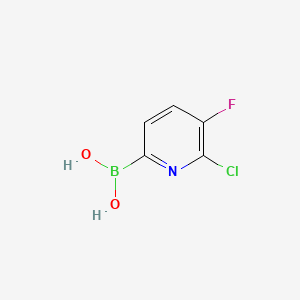
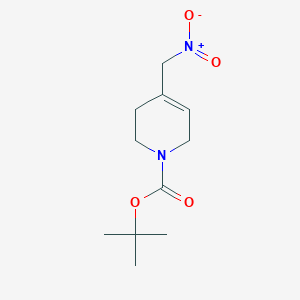

![1-[(2R,4S,5R)-4-hydroxy-5-(morpholin-4-ylmethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15363617.png)
